molecular formula C10H13N3O3S B7679453 N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide

Cat. No.: B7679453
M. Wt: 255.30 g/mol
InChI Key: CFNQWGTWFDCZPS-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide, also known as COP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. COP is a small molecule that has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide is not fully understood. However, it is thought to work by modulating the activity of GABA receptors in the brain. GABA receptors are important for regulating the activity of neurons in the brain, and drugs that modulate these receptors can have a variety of effects on the nervous system.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the brain, which can lead to a reduction in neuronal excitability. This can result in anticonvulsant and analgesic effects. This compound has also been shown to have anxiolytic effects, which may be due to its ability to reduce the activity of certain neurons in the brain.

Advantages and Limitations for Lab Experiments

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target in the brain. It has also been shown to have low toxicity in animal models. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide. One area of interest is the development of more efficient synthesis methods for this compound, which would allow for larger-scale production and use in a wider range of experiments. Another area of interest is the development of more targeted drugs that modulate GABA receptors in specific regions of the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with propargylamine, followed by reaction with methanesulfonyl chloride. Another method involves the reaction of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with propargylamine, followed by reaction with methanesulfonic acid.

Scientific Research Applications

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-3-6-13(17(2,14)15)7-9-11-10(16-12-9)8-4-5-8/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNQWGTWFDCZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC#C)CC1=NOC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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